3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenoxy group, a methoxy group, and a trimethyl-oxothieno-pyrimidinyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-Bromophenoxy Methanol: This step involves the reaction of 4-bromophenol with formaldehyde in the presence of a base to form 4-bromophenoxy methanol.
Methoxylation: The intermediate 4-bromophenoxy methanol is then reacted with methanol in the presence of an acid catalyst to introduce the methoxy group, forming 4-bromophenoxy methyl methoxybenzene.
Coupling with Trimethyl-oxothieno-pyrimidinyl Group: The final step involves the coupling of 4-bromophenoxy methyl methoxybenzene with 2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the oxothieno-pyrimidinyl group to its corresponding alcohol.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde
- 4-[(4-Bromophenoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide
Uniqueness
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenoxy group enhances its reactivity in substitution reactions, while the methoxy and trimethyl-oxothieno-pyrimidinyl groups contribute to its stability and potential therapeutic effects.
Properties
Molecular Formula |
C24H22BrN3O4S |
---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-methoxy-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C24H22BrN3O4S/c1-13-14(2)33-23-21(13)24(30)28(15(3)26-23)27-22(29)16-5-10-20(31-4)17(11-16)12-32-19-8-6-18(25)7-9-19/h5-11H,12H2,1-4H3,(H,27,29) |
InChI Key |
JDWHGTSTMKEZGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.